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Compound of Interest

Compound Name: Fmoc-D-N-Me-Val-OH

Cat. No.: B557637

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-N-Me-Val-OH, the N-methylated form of D-valine protected with a
fluorenylmethyloxycarbonyl (Fmoc) group, is a crucial building block in modern peptide
synthesis. Its incorporation into peptide sequences can significantly enhance metabolic
stability, improve membrane permeability, and increase oral bioavailability. However, the steric
hindrance introduced by the N-methyl group presents unique challenges during solid-phase
peptide synthesis (SPPS), necessitating optimized protocols for efficient coupling. This
technical guide provides a comprehensive overview of the properties of Fmoc-D-N-Me-Val-OH,
detailed experimental protocols for its use, and workflows for peptide synthesis.

Core Properties of Fmoc-D-N-Me-Val-OH

A summary of the key chemical and physical properties of Fmoc-D-N-Me-Val-OH is presented
below. Data for the corresponding L-isomer, Fmoc-N-Me-Val-OH, is also included for
comparison.
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Property Fmoc-D-N-Me-Val-OH Fmoc-L-N-Me-Val-OH
) Fmoc-N-methyl-L-valine,
Synonyms Fmoc-N-methyl-D-valine
Fmoc-N-Me-Val-OH
84000-11-3[3][4][5]61[ 71819
CAS Number 103478-58-6[1][2] BIARIOIEIS)

[10][11][12]

Molecular Formula

C21H23NO0A4[1]

C21H23NOA[3]A]5]6]I7]IE]

Molecular Weight 353.42 g/mol [1][8] 353.41 g/mol [3][4][5][6]
White to off-white White to off-white powder[3][6]
Appearance .
solid/powder[1] [7]
Melting Point Not specified 187-190 °CJ[3][4][5][6]
_ . N [a]20/D -68.0£3°, ¢ = 1% in
Optical Rotation Not specified
DMF[4][7]
Purity (HPLC) > 98% > 98.0 % (a/a)[3][4][5][7]
Soluble in DMF, Chloroform,
. DMSO: 200 mg/mL (565.90 _
Solubility ML Dichloromethane, Ethyl
m
Acetate, DMSO, Acetone[3][6]
Powder: -20°C for 3 years, 4°C
for 2 years. In solvent: -80°C
Storage 2-8°C or 2-30°C[3][4][5][7]

for 6 months, -20°C for 1
month[1]

Experimental Protocols

The successful incorporation of Fmoc-D-N-Me-Val-OH into a peptide sequence via Fmoc-

based solid-phase peptide synthesis (SPPS) requires careful optimization of the coupling step

due to the steric hindrance of the N-methyl group. Below are detailed methodologies for the

key stages of the synthesis.

General Workflow for Fmoc Solid-Phase Peptide

Synthesis (SPPS)

© 2025 BenchChem. All rights reserved. 2/9

Tech Support


https://www.benchchem.com/pdf/Application_Note_Optimizing_Coupling_Reactions_for_N_Methylated_Amino_Acids.pdf
https://tools.thermofisher.com/content/sfs/brochures/cms_040654.pdf
https://www.benchchem.com/pdf/cleavage_cocktails_for_peptides_with_N_methylated_residues.pdf
https://www.chem.uci.edu/~jsnowick/groupweb/files/Standard_practices_for_Fmoc_based_solid_phase_peptide_synthesis_in_the_Nowick_Laboratory_V_1.7.2.pdf
https://www.creative-peptides.com/resources/fmoc-solid-phase-peptide-synthesis-mechanism-and-protocol.html
https://www.peptide.com/custdocs/1177%20n-me%20amino%20acid.pdf
https://www.peptide.com/resources/solid-phase-peptide-synthesis/overview-of-solid-phase-peptide-synthesis-spps/
https://www.scribd.com/document/560109018/Cleavage-Deprotection-and-Isolation-of-Peptides-after-Fmoc-Synthesis
https://www.researchgate.net/figure/Deprotection-kinetics-for-Fmoc-l-Leucine-OH-and-Fmoc-l-ArgininePbf-OH-as-model-amino_fig3_310431908
https://www.luxembourg-bio.com/wp-content/uploads/2017/02/Some-Mechanistic-Aspects-on-Fmoc-Solid-Phase-Peptide-Synthesis-1.pdf
https://experiments.springernature.com/articles/10.1007/978-1-4939-2999-3_5
https://www.peptide.com/resources/solid-phase-peptide-synthesis/cleavage-cocktails/
https://www.benchchem.com/pdf/Application_Note_Optimizing_Coupling_Reactions_for_N_Methylated_Amino_Acids.pdf
https://www.benchchem.com/pdf/cleavage_cocktails_for_peptides_with_N_methylated_residues.pdf
https://www.chem.uci.edu/~jsnowick/groupweb/files/Standard_practices_for_Fmoc_based_solid_phase_peptide_synthesis_in_the_Nowick_Laboratory_V_1.7.2.pdf
https://www.creative-peptides.com/resources/fmoc-solid-phase-peptide-synthesis-mechanism-and-protocol.html
https://www.peptide.com/custdocs/1177%20n-me%20amino%20acid.pdf
https://www.peptide.com/resources/solid-phase-peptide-synthesis/overview-of-solid-phase-peptide-synthesis-spps/
https://www.scribd.com/document/560109018/Cleavage-Deprotection-and-Isolation-of-Peptides-after-Fmoc-Synthesis
https://www.benchchem.com/pdf/Application_Note_Optimizing_Coupling_Reactions_for_N_Methylated_Amino_Acids.pdf
https://www.scribd.com/document/560109018/Cleavage-Deprotection-and-Isolation-of-Peptides-after-Fmoc-Synthesis
https://www.benchchem.com/pdf/cleavage_cocktails_for_peptides_with_N_methylated_residues.pdf
https://www.chem.uci.edu/~jsnowick/groupweb/files/Standard_practices_for_Fmoc_based_solid_phase_peptide_synthesis_in_the_Nowick_Laboratory_V_1.7.2.pdf
https://www.creative-peptides.com/resources/fmoc-solid-phase-peptide-synthesis-mechanism-and-protocol.html
https://www.peptide.com/custdocs/1177%20n-me%20amino%20acid.pdf
https://www.benchchem.com/pdf/Application_Note_Optimizing_Coupling_Reactions_for_N_Methylated_Amino_Acids.pdf
https://www.benchchem.com/pdf/cleavage_cocktails_for_peptides_with_N_methylated_residues.pdf
https://www.peptide.com/custdocs/1177%20n-me%20amino%20acid.pdf
https://www.peptide.com/resources/solid-phase-peptide-synthesis/overview-of-solid-phase-peptide-synthesis-spps/
https://www.benchchem.com/pdf/cleavage_cocktails_for_peptides_with_N_methylated_residues.pdf
https://www.chem.uci.edu/~jsnowick/groupweb/files/Standard_practices_for_Fmoc_based_solid_phase_peptide_synthesis_in_the_Nowick_Laboratory_V_1.7.2.pdf
https://www.creative-peptides.com/resources/fmoc-solid-phase-peptide-synthesis-mechanism-and-protocol.html
https://www.peptide.com/custdocs/1177%20n-me%20amino%20acid.pdf
https://www.chem.uci.edu/~jsnowick/groupweb/files/Standard_practices_for_Fmoc_based_solid_phase_peptide_synthesis_in_the_Nowick_Laboratory_V_1.7.2.pdf
https://www.peptide.com/resources/solid-phase-peptide-synthesis/overview-of-solid-phase-peptide-synthesis-spps/
https://www.benchchem.com/pdf/cleavage_cocktails_for_peptides_with_N_methylated_residues.pdf
https://www.chem.uci.edu/~jsnowick/groupweb/files/Standard_practices_for_Fmoc_based_solid_phase_peptide_synthesis_in_the_Nowick_Laboratory_V_1.7.2.pdf
https://www.creative-peptides.com/resources/fmoc-solid-phase-peptide-synthesis-mechanism-and-protocol.html
https://www.peptide.com/resources/solid-phase-peptide-synthesis/overview-of-solid-phase-peptide-synthesis-spps/
https://www.benchchem.com/pdf/Application_Note_Optimizing_Coupling_Reactions_for_N_Methylated_Amino_Acids.pdf
https://www.benchchem.com/pdf/cleavage_cocktails_for_peptides_with_N_methylated_residues.pdf
https://www.peptide.com/custdocs/1177%20n-me%20amino%20acid.pdf
https://www.benchchem.com/pdf/Application_Note_Optimizing_Coupling_Reactions_for_N_Methylated_Amino_Acids.pdf
https://www.benchchem.com/pdf/cleavage_cocktails_for_peptides_with_N_methylated_residues.pdf
https://www.chem.uci.edu/~jsnowick/groupweb/files/Standard_practices_for_Fmoc_based_solid_phase_peptide_synthesis_in_the_Nowick_Laboratory_V_1.7.2.pdf
https://www.creative-peptides.com/resources/fmoc-solid-phase-peptide-synthesis-mechanism-and-protocol.html
https://www.peptide.com/resources/solid-phase-peptide-synthesis/overview-of-solid-phase-peptide-synthesis-spps/
https://www.benchchem.com/product/b557637?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b557637?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

The overall process of SPPS involves the sequential addition of amino acids to a growing
peptide chain that is covalently attached to a solid support (resin).
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Caption: General workflow of Fmoc solid-phase peptide synthesis.

Detailed Protocol for Incorporating Fmoc-D-N-Me-Val-OH

This protocol outlines the key steps and reagents for the successful incorporation of the
sterically hindered Fmoc-D-N-Me-Val-OH.

1. Resin Preparation and Swelling:

» Resin Selection: Choose a suitable resin based on the desired C-terminus of the peptide
(e.g., Wang resin for a C-terminal carboxyl group, Rink Amide resin for a C-terminal amide).

[5]

o Swelling: Swell the resin in a suitable solvent, such as N,N-dimethylformamide (DMF) or
dichloromethane (DCM), for 30-60 minutes to allow for better accessibility of the reactive
sites.[13]

2. Fmoc Deprotection:
o Reagent: A 20% solution of piperidine in DMF is typically used.[4][13][14]
» Procedure:

o Treat the resin with the 20% piperidine/DMF solution for 5 minutes.

o Drain the solution.
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o Repeat the treatment with fresh 20% piperidine/DMF for 15-20 minutes to ensure
complete removal of the Fmoc group.[13]

e Monitoring: The deprotection can be monitored by UV spectroscopy by detecting the release

of the dibenzofulvene-piperidine adduct.[15]

3. Coupling of Fmoc-D-N-Me-Val-OH: Due to the steric hindrance of the N-methyl group,
standard coupling reagents like HBTU and HCTU may be less effective.[6][16] More potent
activating agents are recommended.

e Recommended Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-
triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly effective for coupling N-
methylated amino acids.[6][15][17][18][19]

e Procedure (HATU activation):

o In a separate vessel, dissolve Fmoc-D-N-Me-Val-OH (4 equivalents relative to resin
loading) and HATU (4 equivalents) in DMF or N-Methyl-2-pyrrolidone (NMP).[1][6]

o Add N,N-diisopropylethylamine (DIEA) (8 equivalents) to the solution to act as a base.[1]
[6]

o Allow the mixture to pre-activate for approximately 5 minutes at room temperature.[1]
o Add the pre-activated amino acid solution to the deprotected resin.

o Allow the coupling reaction to proceed for 1 to 2 hours at room temperature.[1] Longer
coupling times may be necessary.[4]

e Monitoring Coupling Completion: The ninhydrin test is ineffective for secondary amines. The
bromophenol blue test is a suitable alternative to monitor the completion of the coupling
reaction.[6][16] A blue to green color indicates an incomplete reaction, while a yellow color
signifies completion.[6] If the coupling is incomplete, a second coupling can be performed.[6]
[16]
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Caption: Workflow for the coupling of Fmoc-D-N-Me-Val-OH.

4. Washing:

» After both deprotection and coupling steps, the resin must be thoroughly washed to remove
excess reagents and byproducts.
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A typical washing sequence is: DMF (3x), DCM (3x), and Methanol (3x).[1]
. Repetitive Cycles:

The cycle of deprotection, washing, coupling, and washing is repeated for each subsequent
amino acid until the desired peptide sequence is assembled.[13]

. Cleavage and Global Deprotection:

Cleavage Cocktail: Acommon and effective cleavage cocktail for most peptides, including
those with N-methylated residues, is a mixture of trifluoroacetic acid (TFA), triisopropylsilane
(T1S), and water.[3][5] A typical ratio is 95:2.5:2.5 (TFA:TIS:H20).[5][20] TIS acts as a
scavenger to prevent side reactions.[3]

Procedure:

o After the final Fmoc deprotection, wash the peptide-resin with DCM and dry it under
vacuum.[3]

o Add the cleavage cocktail to the dry resin.
o Allow the reaction to proceed for 2-4 hours at room temperature.[3][13]
o Filter the resin and collect the filtrate containing the cleaved peptide.
o Wash the resin with a small amount of fresh TFA.[13]
. Peptide Precipitation and Purification:

Precipitation: The cleaved peptide is typically precipitated from the TFA solution by adding
cold diethyl ether.[20]

Purification: The crude peptide is then purified, most commonly by reverse-phase high-
performance liquid chromatography (RP-HPLC).[20][21]

o Column: A C18 reverse-phase column is frequently used.[20][21]
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o Mobile Phase: A gradient of acetonitrile in water with 0.1% TFA is a common mobile phase
system.[20]

o Detection: The peptide is detected by UV absorbance, typically at 220 nm.[20][22]

Conclusion

Fmoc-D-N-Me-Val-OH is a valuable tool for medicinal chemists and peptide scientists seeking
to enhance the therapeutic properties of peptides. While its incorporation requires special
attention to coupling conditions, the use of potent activating reagents like HATU allows for its
efficient integration into peptide sequences. The protocols and workflows provided in this guide
offer a robust framework for the successful synthesis and purification of peptides containing
this modified amino acid, enabling further research and development in the field of peptide-
based therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://experiments.springernature.com/articles/10.1007/978-1-4939-2999-3_5
https://experiments.springernature.com/articles/10.1007/978-1-4939-2999-3_5
https://www.peptide.com/resources/solid-phase-peptide-synthesis/cleavage-cocktails/
https://www.benchchem.com/pdf/A_Comprehensive_Technical_Guide_to_Fmoc_Protected_Amino_Acids_in_Peptide_Synthesis.pdf
https://altabioscience.com/articles/fmoc-amino-acids-for-spps/
https://chempep.com/fmoc-solid-phase-peptide-synthesis/
https://www.benchchem.com/pdf/Technical_Support_Center_Navigating_Difficult_Sequences_with_N_Methylated_Amino_Acids.pdf
https://www.merckmillipore.com/INTERSHOP/web/WFS/Merck-FR-Site/en_US/-/EUR/ShowDocument-Pronet?id=200907.121
https://www.nbinno.com/article/pharmaceutical-intermediates/hatu-peptide-coupling-reagent-pharmaceutical-manufacturing-wm
https://www.peptidebridge.com/index.php?g=Wap&m=Article&a=detail&id=10
https://www.benchchem.com/pdf/A_Comparative_Guide_to_the_HPLC_Analysis_of_Peptides_Synthesized_with_Fmoc_L_Orn_Mmt_OH.pdf
https://www.hplc.eu/Downloads/ACE_Guide_Peptides.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7119934/
https://www.benchchem.com/product/b557637#what-are-the-properties-of-fmoc-d-n-me-val-oh
https://www.benchchem.com/product/b557637#what-are-the-properties-of-fmoc-d-n-me-val-oh
https://www.benchchem.com/product/b557637#what-are-the-properties-of-fmoc-d-n-me-val-oh
https://www.benchchem.com/product/b557637#what-are-the-properties-of-fmoc-d-n-me-val-oh
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b557637?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b557637?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b557637?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

